molecular formula C26H35N3O5 B367948 1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine CAS No. 431926-40-8

1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine

Katalognummer: B367948
CAS-Nummer: 431926-40-8
Molekulargewicht: 469.6g/mol
InChI-Schlüssel: PBJPPCLJEPSNLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the methoxyphenyl and trimethoxybenzoyl groups through various coupling reactions. Common reagents used in these steps include:

    Piperazine: The core structure.

    2-Methoxyphenyl halide:

    3,4,5-Trimethoxybenzoyl chloride:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler analog with similar pharmacological properties.

    4-[1-(3,4,5-Trimethoxybenzoyl)-4-piperidinyl]piperazine: Another analog with different substitution patterns.

Uniqueness

1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Eigenschaften

CAS-Nummer

431926-40-8

Molekularformel

C26H35N3O5

Molekulargewicht

469.6g/mol

IUPAC-Name

[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C26H35N3O5/c1-31-22-8-6-5-7-21(22)28-15-13-27(14-16-28)20-9-11-29(12-10-20)26(30)19-17-23(32-2)25(34-4)24(18-19)33-3/h5-8,17-18,20H,9-16H2,1-4H3

InChI-Schlüssel

PBJPPCLJEPSNLS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.